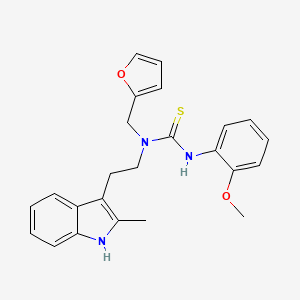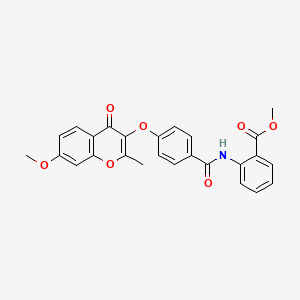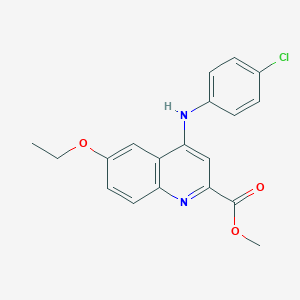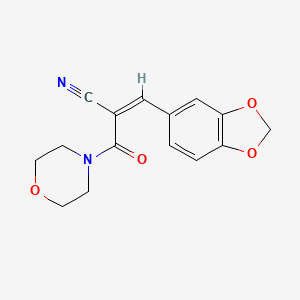![molecular formula C24H20FNO4S B2672246 3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866808-99-3](/img/structure/B2672246.png)
3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity and are frequently studied in medicinal chemistry . The molecule contains several functional groups, including a sulfonyl group, a methoxy group, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a quinolinone core with various substituents. These include a 4-fluorophenyl group attached via a sulfonyl linker, a methoxy group on the 6-position of the quinolinone, and a 4-methylphenyl group attached to the 1-position of the quinolinone via a methylene (CH2) linker .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the carbonyl group in the quinolinone could potentially undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carbonyl groups, along with the nonpolar phenyl rings, would be expected to influence its solubility properties .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds with similar structural motifs have been synthesized and evaluated for their selective inhibitory activity against cyclooxygenase (COX), showcasing their potential in addressing inflammation-related conditions. For instance, derivatives have demonstrated excellent in vivo activity in established animal models of inflammation, suggesting their utility in designing new classes of COX-2 inhibitors (Singh et al., 2004).
Fluorescence Applications
Certain quinoline derivatives, including those with methoxy groups, have been explored for their fluorescent properties, which are valuable in biomedical analysis. These compounds exhibit strong fluorescence across a wide pH range in aqueous media, offering applications in fluorescent labeling and detection (Hirano et al., 2004).
Antimicrobial Activity
The structural framework of quinoline derivatives has been explored for antimicrobial activity, including efforts to synthesize novel compounds with potential antibacterial properties. This research direction underscores the compound's relevance in developing new antibacterial agents (Geesi et al., 2020).
Antitumor Activity
The antitumor potential of quinoline derivatives has also been investigated, with certain compounds showing promise in inducing cell cycle arrest and exhibiting antiproliferative activity against tumor cell lines. This highlights the potential of such compounds in cancer therapy (Hadjeri et al., 2004).
Material Science Applications
Furthermore, quinoline derivatives have been evaluated for their utility in material science, such as in the synthesis of proton exchange membranes for fuel cell applications. This showcases the compound's versatility beyond biomedical applications (Kim et al., 2008).
Safety and Hazards
Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-3-5-17(6-4-16)14-26-15-23(31(28,29)20-10-7-18(25)8-11-20)24(27)21-13-19(30-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTMKQFBEBBQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2672164.png)

![3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid](/img/structure/B2672168.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2672169.png)
![2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2672170.png)


![4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2672174.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2672175.png)
![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2672180.png)



